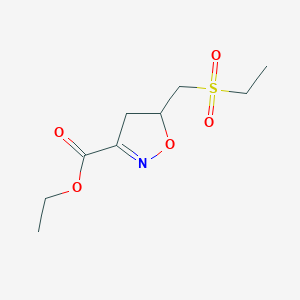

Ethyl 5-((ethylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-((ethylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylate is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-((ethylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-oxo-4-((ethylsulfonyl)methyl)butanoate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-((ethylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The isoxazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Sulfonamide or sulfonate derivatives.

Scientific Research Applications

Ethyl 5-((ethylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylate has found applications in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-((ethylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylate involves its interaction with specific molecular targets. The ethylsulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

- Ethyl 5-((methylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylate

- Ethyl 5-((phenylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylate

- Ethyl 5-((benzylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylate

Comparison: Ethyl 5-((ethylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylate is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs with different sulfonyl substituents, this compound may exhibit varying degrees of potency and selectivity in its interactions with molecular targets. The choice of sulfonyl group can influence the compound’s solubility, stability, and overall pharmacokinetic properties.

Biological Activity

Ethyl 5-((ethylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C₉H₁₅NO₅S and a molecular weight of 249.29 g/mol. Its structure features a dihydroisoxazole ring and an ethylsulfonyl group, which are critical for its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅NO₅S |

| Molecular Weight | 249.29 g/mol |

| Key Functional Groups | Dihydroisoxazole, Ethylsulfonyl |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of ethyl 3-oxo-4-((ethylsulfonyl)methyl)butanoate with hydroxylamine hydrochloride in the presence of a base like sodium acetate, leading to the formation of the isoxazole ring.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The ethylsulfonyl group acts as an electrophilic center, allowing it to form covalent bonds with nucleophilic residues in enzymes or receptors. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit various enzymes by covalently modifying active sites.

- Receptor Modulation : It may alter receptor functions, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that isoxazole derivatives exhibit significant antimicrobial properties. Studies suggest that compounds similar to this compound demonstrate effectiveness against various bacterial strains .

Antifolate Activity

In related studies on antifolate compounds, derivatives of isoxazoles have shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in many pathogens . Although specific data on this compound's antifolate activity is limited, its structural similarities to known antifolates suggest potential efficacy.

Enzyme Inhibition Studies

Experimental investigations have demonstrated that compounds with similar structures can inhibit enzymes involved in metabolic pathways. For instance, the inhibition of DHFR has been quantified in related compounds, providing a basis for further exploration of this compound's potential as an enzyme inhibitor .

Case Studies

Several case studies illustrate the application of isoxazole derivatives in medicinal chemistry:

- Isoxazole Derivatives in Cancer Research : A study highlighted the use of isoxazole derivatives in targeting cancer cell proliferation through enzyme inhibition mechanisms.

- Antimicrobial Agents : Another investigation focused on synthesizing isoxazole analogs that exhibited enhanced antibacterial properties compared to traditional antibiotics.

Properties

Molecular Formula |

C9H15NO5S |

|---|---|

Molecular Weight |

249.29 g/mol |

IUPAC Name |

ethyl 5-(ethylsulfonylmethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate |

InChI |

InChI=1S/C9H15NO5S/c1-3-14-9(11)8-5-7(15-10-8)6-16(12,13)4-2/h7H,3-6H2,1-2H3 |

InChI Key |

LOMPVMGXXGBZCE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NOC(C1)CS(=O)(=O)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.